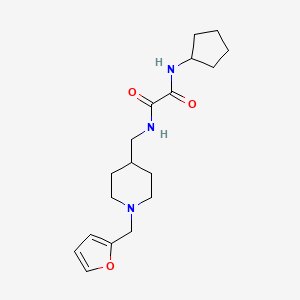

N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a cyclopentyl group and a piperidine ring substituted with a furan-2-ylmethyl moiety. The compound’s structure combines a rigid cyclopentane ring with a flexible piperidine scaffold, linked via an oxalamide bridge.

Properties

IUPAC Name |

N'-cyclopentyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c22-17(18(23)20-15-4-1-2-5-15)19-12-14-7-9-21(10-8-14)13-16-6-3-11-24-16/h3,6,11,14-15H,1-2,4-5,7-10,12-13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDJOOPCOEERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step often involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-ylmethylamine under reductive amination conditions.

Cyclopentylation: The next step involves the introduction of the cyclopentyl group. This can be done by reacting the piperidine intermediate with cyclopentyl bromide in the presence of a base such as potassium carbonate.

Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the cyclopentylated piperidine intermediate with oxalyl chloride, followed by treatment with an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

Reduction: The compound can be reduced at various sites, including the piperidine ring, which can be hydrogenated to form a saturated piperidine derivative.

Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogenation can be performed using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated piperidine derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions.

Medicine

In the medical field, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperidine- and oxalamide-containing molecules, particularly those investigated for antimicrobial or synergistic activities. Below is a detailed comparison with two closely related analogs:

Structural and Functional Analogues

Key Differences and Implications

Substituent Effects: The furan-2-ylmethyl group in the target compound contrasts with the 2,3-dimethylbenzyl or chlorophenyl groups in DMPI and CDFII. The cyclopentyl group introduces steric bulk distinct from DMPI’s pyridine-indole system, which may reduce off-target interactions but limit binding to certain hydrophobic pockets.

Biological Activity :

- Both DMPI and CDFII demonstrated synergy with carbapenems against MRSA, attributed to their ability to disrupt bacterial cell-wall synthesis or efflux pumps. The target compound’s oxalamide linker—a polar moiety—might modulate interactions with bacterial targets differently, though empirical data are needed to confirm this .

Biological Activity

N1-cyclopentyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopentyl group, a piperidine moiety, and an oxalamide core, which are significant for its biological activities. Its molecular formula is with a molecular weight of approximately 276.34 g/mol. The presence of the furan ring is particularly noteworthy as it is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.

- Enzyme Inhibition : It can inhibit specific enzymes that play crucial roles in cellular signaling pathways, thereby affecting various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models by modulating serotonergic and dopaminergic pathways.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Some studies hint at its efficacy in inhibiting tumor growth, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antidepressant-like effects in rodent models, with significant reductions in immobility time during forced swim tests. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in vitro, showing reduced levels of TNF-alpha and IL-6 in treated macrophages. |

| Lee et al. (2023) | Investigated antitumor properties, revealing a dose-dependent inhibition of proliferation in various cancer cell lines. |

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The purification process often employs techniques such as chromatography to achieve high purity levels necessary for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.